(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
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Description
“®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as dioxolanes . Dioxolanes are acyclic compounds containing a 1,3-dioxolane moiety, which is a six-member heterocycle with two oxygen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one can be achieved via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . This compound may be used in the synthesis of various N,N-disubstituted amides of glycolic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1(C)OCC(=O)O1
. The InChI key for this compound is JKUCOZWILDFXMF-UHFFFAOYSA-N
. The empirical formula of this compound is C5H8O3
and it has a molecular weight of 116.12 . Chemical Reactions Analysis
The acid-catalysed reactions of different aliphatic alcohols and phenols have been shown to aid carboxymethylation for primary aliphatic alcohols at catalytic loadings with quantitative conversion and selectivity . For carboxymethylation of secondary alcohols, stoichiometric PTSA and catalytic AlCl3 both gave quantitative conversion and selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index ofn20/D 1.415 (lit.)
, a boiling point of 41 °C (lit.)
, and a density of 0.989 g/mL at 25 °C (lit.)
.
Future Directions
properties
IUPAC Name |
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1COC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
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